molecular formula C14H10FN3O3 B4683079 2-(5-FLUORO-1H-INDOL-3-YL)-N-(5-METHYL-12-OXAZOL-3-YL)-2-OXOACETAMIDE

2-(5-FLUORO-1H-INDOL-3-YL)-N-(5-METHYL-12-OXAZOL-3-YL)-2-OXOACETAMIDE

Cat. No.: B4683079
M. Wt: 287.25 g/mol
InChI Key: MRPRHAHJBCARSC-UHFFFAOYSA-N
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Description

2-(5-FLUORO-1H-INDOL-3-YL)-N-(5-METHYL-12-OXAZOL-3-YL)-2-OXOACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3/c1-7-4-12(18-21-7)17-14(20)13(19)10-6-16-11-3-2-8(15)5-9(10)11/h2-6,16H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPRHAHJBCARSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-FLUORO-1H-INDOL-3-YL)-N-(5-METHYL-12-OXAZOL-3-YL)-2-OXOACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Fluorination: Introduction of the fluorine atom at the 5-position of the indole ring using reagents like Selectfluor.

    Oxazole Formation: The oxazole ring can be synthesized separately and then coupled with the indole derivative.

    Amide Bond Formation: The final step involves forming the amide bond between the indole and oxazole derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like mCPBA.

    Reduction: Reduction reactions can be performed on the oxazole ring or other functional groups using reducing agents like LiAlH4.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or oxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: mCPBA, KMnO4

    Reducing Agents: LiAlH4, NaBH4

    Coupling Reagents: EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-FLUORO-1H-INDOL-3-YL)-N-(5-METHYL-12-OXAZOL-3-YL)-2-OXOACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-FLUORO-1H-INDOL-3-YL)-N-(5-METHYL-12-OXAZOL-3-YL)-2-OXOACETAMIDE

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